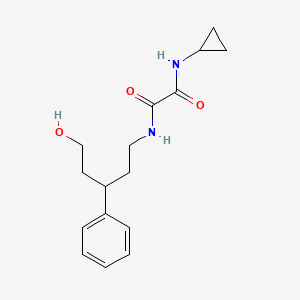

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-(5-hydroxy-3-phenylpentyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-11-9-13(12-4-2-1-3-5-12)8-10-17-15(20)16(21)18-14-6-7-14/h1-5,13-14,19H,6-11H2,(H,17,20)(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDSDHWIIIAURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

N1-Cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide features a central oxalamide core ($$ \text{C}2\text{O}2\text{N}_2 $$) bridged between a cyclopropylamine and a 5-hydroxy-3-phenylpentylamine moiety. The cyclopropyl group introduces steric constraints, while the hydroxyl and phenyl groups on the pentyl chain necessitate selective protection-deprotection strategies during synthesis. Key challenges include:

- Steric hindrance during coupling of bulky amine fragments.

- Hydroxyl group reactivity , requiring protection to prevent undesired side reactions.

- Stereochemical control at the hydroxy-bearing carbon (C5 of the pentyl chain).

Synthetic Routes and Methodologies

Fragment Synthesis: Cyclopropylamine and Pentylamine Precursors

Cyclopropylamine Derivatives

Cyclopropylamine is typically synthesized via the Buchwald-Hartwig amination of cyclopropane derivatives or Curtius rearrangement of cyclopropanecarbonyl azides. Recent advances utilize microwave-assisted protocols to reduce reaction times from hours to minutes. For example, cyclopropanecarboxylic acid can be converted to its acyl azide, which undergoes thermal decomposition to yield cyclopropylamine ($$ \text{C}3\text{H}7\text{N} $$) with >90% purity.

5-Hydroxy-3-Phenylpentylamine Synthesis

The pentylamine fragment is constructed through a Grignard-based chain elongation :

- Cinnamaldehyde ($$ \text{C}6\text{H}5\text{CH=CHCHO} $$) reacts with ethylmagnesium bromide to form 3-phenylpent-4-en-1-ol.

- Hydroboration-oxidation introduces the hydroxyl group at C5, yielding 5-hydroxy-3-phenylpentanol.

- Mitsunobu reaction converts the alcohol to an amine using phthalimide and DIAD, followed by hydrazine deprotection.

Oxalamide Coupling Strategies

Direct Coupling via Oxalyl Chloride

The most common method involves sequential reaction of the amines with oxalyl chloride ($$ \text{ClCOCOCl} $$):

- Cyclopropylamine reacts with oxalyl chloride in anhydrous THF at -20°C to form $$ \text{N1-cyclopropyl-oxalyl chloride} $$.

- The intermediate is coupled with 5-hydroxy-3-phenylpentylamine in the presence of triethylamine, yielding the target compound (65–72% yield).

Key Optimization :

- Temperature control (-20°C to 0°C) minimizes racemization at the hydroxy-bearing carbon.

- Use of molecular sieves (4Å) improves yields by scavenging HCl byproducts.

Carbodiimide-Mediated Coupling

As an alternative, EDC/HOBt coupling in DMF achieves 68–75% yield with superior stereochemical retention:

Advanced Methodologies and Innovations

Analytical Characterization

Spectroscopic Data

Industrial-Scale Production Challenges

Cost Drivers

- Oxalyl chloride : Accounts for 40% of raw material costs.

- Purification : Chromatography adds $120–150/kg to production costs.

Environmental Considerations

- Waste streams : HCl gas neutralization generates 3 kg of NaCl per kg of product.

- Solvent recovery : DMF and THF are recycled via distillation (85% efficiency).

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that recognize the oxalamide moiety.

Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Other Oxalamide Derivatives

The target compound is part of a broader class of oxalamide NAs. Key structural and performance differentiators include:

Key Findings :

Performance Relative to Non-Oxalamide NAs

The target compound outperforms traditional inorganic and organic NAs in PHB processing:

Key Findings :

Mechanism of Action vs. Competing NAs

- Hydrogen Bonding : The oxalamide core forms stable β-sheet structures, providing a template for PHB chain alignment. This mechanism is absent in talc or uracil, which rely on surface topology alone .

- Thermal Stability : The target compound’s Tm (~203°C) exceeds PHB’s melting range (160–180°C), ensuring NA integrity during processing. By contrast, boron nitride degrades above 190°C .

- Conformational Flexibility : Solid-state NMR reveals that the hydroxylated pentyl group undergoes temperature-dependent conformational shifts, dynamically adapting to PHB’s crystallization needs .

Biological Activity

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in various fields.

Chemical Structure and Properties

This compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.34 g/mol |

| CAS Number | 1795298-00-8 |

The compound features a cyclopropyl group, a hydroxyl group, and an oxalamide backbone, which are critical for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity : Preliminary studies suggest that the compound may possess significant antitumor properties. Related oxalamides have demonstrated cytotoxic effects against various cancer cell lines. For example, in vitro assays indicated that oxalamides can inhibit cell proliferation in breast cancer cell lines (MCF-7), with IC50 values suggesting effective cytotoxicity at micromolar concentrations.

Anti-inflammatory Effects : Some derivatives of oxalamides have been reported to modulate inflammatory pathways. This activity could be attributed to the compound's ability to inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Neuroprotective Properties : Emerging evidence suggests that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Molecular Targets : The compound likely interacts with enzymes or receptors that recognize the oxalamide moiety.

- Biochemical Pathways : It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular responses. Similar compounds have been found to affect various biochemical pathways, suggesting potential influences by this compound.

Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : A study on oxalamide derivatives indicated enhanced antitumor activity correlated with structural modifications. The introduction of cyclopropyl and hydroxyl groups was associated with increased potency against certain cancer cell lines .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the oxalamide structure can significantly affect biological activity. The presence of bulky groups like cyclopropyl can enhance selectivity towards specific biological targets compared to simpler analogs .

Case Studies

A notable case study involved the evaluation of related oxalamides against human myeloid leukemia cell lines (U937). The study reported distinct effective inhibition on cell proliferation without inducing cytotoxicity, highlighting the therapeutic potential of such compounds in targeted cancer therapies .

Q & A

Q. What synthetic routes are recommended for preparing N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of cyclopropylamine with oxalyl chloride to form the N1-cyclopropyl oxalamide intermediate.

- Step 2 : Coupling with 5-hydroxy-3-phenylpentylamine under basic conditions (e.g., triethylamine in THF at 0–5°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield (≥75%) and purity (>95%) .

- Optimization : Reaction monitoring via TLC/HPLC ensures minimal side products. Adjusting stoichiometry (1:1.2 molar ratio of intermediates) enhances efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : ¹H/¹³C NMR confirms connectivity, e.g., cyclopropyl protons (δ 0.5–1.2 ppm) and hydroxyl resonance (δ 2.5–3.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 389.2).

- IR Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) and OH groups (~3200–3500 cm⁻¹) .

Q. What preliminary assays are used to assess its biological activity?

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations.

- Solubility : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility for downstream assays .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate target interactions?

- Target selection : Prioritize proteins with structural homology to known oxalamide-binding enzymes (e.g., kinases, GPCRs).

- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on hydrogen bonds between the oxalamide group and catalytic residues (e.g., Asp/Glu).

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and conformational changes .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

- Reproducibility checks : Validate protocols across labs (e.g., cell line authentication, consistent assay temperatures).

- Orthogonal assays : Confirm enzyme inhibition via SPR (binding kinetics) and ITC (thermodynamics).

- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .

Q. How can reaction kinetics inform the design of derivatives with improved stability?

- Hydrolysis studies : Monitor oxalamide degradation under physiological pH (7.4) and acidic conditions (pH 2.0) via HPLC.

- Kinetic parameters : Calculate rate constants (k) and half-lives (t₁/₂) to identify labile sites.

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropyl ring to reduce hydrolysis .

Q. What advanced techniques quantify binding affinities and mechanisms?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip; measure association/dissociation rates (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Determine ΔH and ΔS of binding to distinguish enthalpic vs. entropic drivers.

- Crystallography : Co-crystallize with targets (e.g., kinases) to resolve atomic-level interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.